molecular formula C14H14N4OS B6537662 N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide CAS No. 1021254-87-4

N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide

Cat. No. B6537662
CAS RN: 1021254-87-4
M. Wt: 286.35 g/mol
InChI Key: MXBHCCQCUCUDJB-UHFFFAOYSA-N
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Description

N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide, also known as P-CPC, is a cyclopropanecarboxamide derivative of pyridazinone that has recently been of interest in the field of synthetic organic chemistry. This compound has been found to have numerous potential applications in a variety of scientific research fields, including drug development, organic synthesis, and biochemistry.

Scientific Research Applications

N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide has been found to have numerous potential applications in a variety of scientific research fields. In organic synthesis, N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide can be used as a catalyst for a variety of reactions, such as the synthesis of heterocycles and the synthesis of polycyclic compounds. In addition, N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This makes N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide a potential therapeutic agent for the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide is not yet fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of inflammatory mediators, and N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide is thought to inhibit the activity of this enzyme, thereby reducing inflammation.
Biochemical and Physiological Effects
In vitro studies have demonstrated that N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide is able to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide has been found to have anti-proliferative effects on certain cancer cell lines, suggesting that it may have potential applications in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

The two-step synthesis method for N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide is relatively simple and efficient, making it an attractive option for the production of N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide in the laboratory. However, it should be noted that the synthesis of N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide requires the use of hazardous chemicals, and appropriate safety precautions must be taken when handling these chemicals.

Future Directions

The potential applications of N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide are still being explored, and there are numerous potential future directions for research. These include the development of new synthetic methods for the synthesis of N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide, the investigation of its effects on other enzymes and pathways, and the study of its potential therapeutic applications. Additionally, further research into the mechanism of action of N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide could provide insight into its potential therapeutic applications.

Synthesis Methods

N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide can be synthesized using a variety of methods, but the most common is the two-step synthesis method. This method involves the reaction of a pyridine derivative with a sulfonamido group, followed by a cyclopropanation reaction with a cyclopropanecarboxamide. The two-step synthesis method is relatively simple and efficient, making it an attractive option for the production of N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide.

properties

IUPAC Name

N-[6-(pyridin-2-ylmethylsulfanyl)pyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c19-14(10-4-5-10)16-12-6-7-13(18-17-12)20-9-11-3-1-2-8-15-11/h1-3,6-8,10H,4-5,9H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBHCCQCUCUDJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(C=C2)SCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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